molecular formula C5H7IO2 B3058642 Prop-2-enyl 2-iodoacetate CAS No. 90711-60-7

Prop-2-enyl 2-iodoacetate

Cat. No.: B3058642
CAS No.: 90711-60-7
M. Wt: 226.01 g/mol
InChI Key: QZORKJQSVCOBNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl 2-iodoacetate can be synthesized through the esterification of 2-iodoacetic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-iodoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of allyl azide or allyl thiocyanate.

    Oxidation: Formation of allyl epoxide or diols.

    Reduction: Formation of allyl alcohol.

Scientific Research Applications

Prop-2-enyl 2-iodoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-enyl 2-iodoacetate involves the alkylation of nucleophilic sites in biological molecules. The iodine atom in the compound is highly reactive and can form covalent bonds with thiol groups in cysteine residues of proteins, leading to enzyme inhibition. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-enyl 2-bromoacetate
  • Prop-2-enyl 2-chloroacetate
  • Prop-2-enyl 2-fluoroacetate

Comparison

Prop-2-enyl 2-iodoacetate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in substitution reactions and more effective as an alkylating agent. The increased reactivity of the iodine atom also allows for more efficient enzyme inhibition compared to its halogenated counterparts .

Properties

IUPAC Name

prop-2-enyl 2-iodoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZORKJQSVCOBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466542
Record name Acetic acid, iodo-, 2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90711-60-7
Record name Acetic acid, iodo-, 2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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